Cas no 14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI))

14540-52-4 structure
상품 이름:1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)
- tris(2,2-dimethylpropyl) phosphite
- 1-Propanol,2-dimethyl-,phosphite (3:1)
- phosphoric acid trineopentyl ester
- Phosphorigsaeure-trineopentylester
- phosphorous acid tris-(2,2-dimethyl-propyl) ester
- Trineopentyl phosphite
- Trineopentylphosphit
- Tris-<2,2-dimethyl-propyl>-phosphit
- Tri-neo-pentylphospite
- TRI-NEO-PENTYLPHOPHITE
- TRI-NEO-PENTYLPHOSPHITE
- Tri-neo-pentylphosphite,min.90%
- Tri-neo-pentylphosphite, min. 90%
- 14540-52-4
- TRINEOPENTYLPHOSPHITE
- MFCD00015008
- SCHEMBL4448101
- NSC-244346
- 2-methyl-3,3 inverted exclamation mark(R)-bipyridine
- DTXSID30311616
- NSC244346
- FT-0757606
- 1-Propanol,2-dimethyl-, phosphite (3:1)
-
- MDL: MFCD00015008
- 인치: InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3
- InChIKey: VEKIRWDIEAVDHT-UHFFFAOYSA-N
- 미소: CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C
계산된 속성
- 정밀분자량: 292.21700
- 동위원소 질량: 292.217
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 19
- 회전 가능한 화학 키 수량: 9
- 복잡도: 203
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 5.3
- 표면전하: 0
- 상호 변형 이기종 수량: 아무것도 아니야
- 토폴로지 분자 극성 표면적: 27.7A^2
실험적 성질
- 색과 성상: 미확정
- 밀도: g/cm3
- 융해점: 55-57°C
- 비등점: 80°C 0,15mm
- 플래시 포인트: 164.4°C
- PSA: 41.28000
- LogP: 5.40140
- 민감성: air sensitive
- 용해성: 미확정
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) 보안 정보
- 위험 범주 코드: 36/37/38
- 보안 지침: S26; S36/37/39
- 위험 용어:R36/37/38
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) 세관 데이터
- 세관 번호:2920901900
- 세관 데이터:
?? ?? ??:
2920901900개요:
2920901900 아린산 에스테르.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
2920901900 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00ABIJ-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$84.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$266.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1582768-1g |
Trineopentyl phosphite |
14540-52-4 | 98% | 1g |
¥705.00 | 2023-11-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-1g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 1g |
598.0CNY | 2021-07-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465.0CNY | 2021-07-12 | |
abcr | AB102777-5 g |
Tri-neo-pentylphosphite, 90%; . |
14540-52-4 | 90% | 5 g |
€228.00 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-6620-5g |
Tri-neo-pentylphosphite,min.90% |
14540-52-4 | min.90% | 5g |
2465CNY | 2021-05-08 | |
1PlusChem | 1P00ABIJ-5g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 5g |
$269.00 | 2024-06-20 | |
A2B Chem LLC | AE80683-1g |
TRI-NEO-PENTYLPHOSPHITE |
14540-52-4 | min. 90% | 1g |
$93.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J34_15-6620-1g |
Tri-neo-pentylphosphite, min. 90% |
14540-52-4 | min. 90% | 1g |
¥880.00 | 2024-08-09 |
1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI) 관련 문헌
-
1. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens. Part 4.1 The mechanism of interaction between bis(phosphinoyl) diselenides [R1R2P(O)Se]2 with three-coordinate phosphorus compoundsEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 2 2000 1135
-
2. Reaction of three-coordinate phosphorus compounds with organophosphorus pseudohalogens 3. Phosphonium and phosphorane intermediates in the desulfurization and deoxygenation of bis(phosphinoyl) disulfides. Influence of Lewis acids on the reaction chemoselectivityEwa Krawczyk,Aleksandra Skowrońska,Jan Michalski J. Chem. Soc. Perkin Trans. 1 1994 89
-
3. Quasiphosphonium intermediates. Part 3. Preparation, structure, and reactivity of alkoxyphosphonium halides in the reactions of neopentyl diphenylphosphinite, dineopentyl phenylphosphonite, and trineopentyl phosphite with halogenomethanes and the effect of phenoxy-substituents on the mechanism of alkyl–oxygen fission in Michaelis–Arbuzov reactionsHarry R. Hudson,Aloysius Kow,John C. Roberts J. Chem. Soc. Perkin Trans. 2 1983 1363
-
4. Quasiphosphonium intermediates. Part I. Preparation, structure, and nuclear magnetic resonance spectroscopy of triphenyl and trineopentyl phosphite–alkyl halide adductsHarry R. Hudson,Ronald G. Rees,Joseph E. Weekes J. Chem. Soc. Perkin Trans. 1 1974 982
-
H. R. Hudson,R. G. Rees,J. E. Weekes J. Chem. Soc. D 1971 1297
14540-52-4 (1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)) 관련 제품
- 2031259-89-7(1,1-dimethyl (3S)-3-aminocyclopentane-1,1-dicarboxylate)
- 1018498-61-7(6-Methyl-2-piperazin-1-yl-1,3-benzothiazole)
- 2757955-27-2(Tert-butyl 4-azabicyclo[5.1.0]octane-8-carboxylate)
- 2229134-96-5(methyl 4-(4-amino-2-methylbutan-2-yl)-1-methyl-1H-pyrrole-2-carboxylate)
- 1240134-87-5(4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoicacid Hydrochloride)
- 1285902-39-7(3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6)
- 1028338-57-9(7-bromo-4-chloro-2H-phthalazin-1-one)
- 2034289-70-6(1-(4-chlorophenyl)methyl-3-{2-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}urea)
- 902880-25-5(2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)
- 2138385-05-2([4-[3-(Trifluoromethyl)phenyl]oxolan-2-yl]methanesulfonyl chloride)
추천 공급업체
Amadis Chemical Company Limited
(CAS:14540-52-4)1-Propanol,2,2-dimethyl-, phosphite (3:1) (8CI,9CI)

순결:99%
재다:5g
가격 ($):439.0